molecular formula C17H15BrFN3O2 B2735430 1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-53-9

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2735430
CAS RN: 894029-53-9
M. Wt: 392.228
InChI Key: DZRWCTWMMJMPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is often referred to as BPPU and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

Scientific Research Applications

Scientific Research Applications

CNS Activity Modulation

Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds with phenyl substitutions similar to the one , has demonstrated anxiolytic activity and muscle-relaxant properties. These compounds indicate a separation of CNS activities, suggesting potential applications in designing drugs targeting specific CNS disorders without unwanted side effects (Rasmussen et al., 1978).

Orexin Receptor Modulation

Compounds acting on Orexin receptors, particularly selective antagonists, have been evaluated for their role in modulating feeding, arousal, stress, and drug abuse behaviors. The study of specific OX1R antagonists demonstrates their potential in treating binge eating and possibly other eating disorders with a compulsive component, highlighting an application in psychiatric and behavioral medicine (Piccoli et al., 2012).

PI3 Kinase Inhibition

Stereoselective synthesis of active metabolites of PI3 kinase inhibitors, such as PKI-179, showcases the importance of precise molecular manipulation in creating effective compounds for cancer treatment. This research underscores the utility of urea derivatives in developing targeted therapies for oncological conditions (Chen et al., 2010).

Hydrogen Bonding and Molecular Interaction

Studies focusing on the nature of urea-fluoride interaction have revealed insights into hydrogen bonding and proton transfer mechanisms. This knowledge is crucial for the development of sensors, catalysts, and materials where specific molecular interactions are key (Boiocchi et al., 2004).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase presents another application of urea derivatives in therapeutic contexts, specifically in treating conditions like hyperoxaluria (Rooney et al., 1983).

properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWCTWMMJMPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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